molecular formula C12H15NO B2804588 1-(2-Ethylphenyl)pyrrolidin-2-one CAS No. 1101046-65-4

1-(2-Ethylphenyl)pyrrolidin-2-one

Cat. No. B2804588
CAS RN: 1101046-65-4
M. Wt: 189.258
InChI Key: UACLURAASKOXRY-UHFFFAOYSA-N
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Description

“1-(2-Ethylphenyl)pyrrolidin-2-one” is a derivative of 2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam . It is an organic compound consisting of a 5-membered lactam . The compound is a colorless liquid that is miscible with water and most common organic solvents .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1-Ethyl-2-pyrrolidinone . The molecular formula of 1-Ethyl-2-pyrrolidinone is C6H11NO .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction has a broad scope of applicability .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Synthetic Utility: Pyrrolidin-2-ones, including derivatives similar to 1-(2-Ethylphenyl)pyrrolidin-2-one, serve as valuable intermediates in organic synthesis. They are utilized in conjugate addition reactions for synthesizing bioactive 2-pyrrolidinones and pyrrolidines, potentially leading to compounds like nootropics (Alves, 2007).
  • Quantum Chemical Investigations: Studies on substituted pyrrolidinones reveal insights into their molecular properties through DFT and quantum chemical calculations, providing a foundation for designing compounds with tailored electronic properties (Bouklah et al., 2012).
  • Advanced Materials: Pyrrolidinones feature in the development of electrically conducting films, showcasing their potential in materials science applications (Anderson & Liu, 2000).

Catalysis and Synthetic Methodologies

  • Catalysis: Derivatives of pyrrolidin-2-one are employed in catalytic processes, including asymmetric allylic alkylations, demonstrating their utility in synthesizing chiral compounds (Uenishi & Hamada, 2001).
  • Green Chemistry Approaches: The sonication-assisted synthesis of pyrrolidin-2-ones in aqueous mediums is an example of sustainable chemistry practices, aligning with the goals of waste minimization and energy conservation (Franco et al., 2012).

Biological and Pharmaceutical Research

  • Anticancer Activity: Certain 1-substituted pyrrolidin-2-one derivatives exhibit notable anticancer activities, highlighting the potential of these compounds in developing new therapeutic agents (Ramachandran et al., 2012).
  • Antihypertensive and Antiarrhythmic Effects: Synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity demonstrates their potential in treating cardiovascular diseases (Malawska et al., 2002).

Mechanism of Action

While the exact mechanism of action for “1-(2-Ethylphenyl)pyrrolidin-2-one” is not specified, it’s worth noting that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm .

properties

IUPAC Name

1-(2-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-10-6-3-4-7-11(10)13-9-5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACLURAASKOXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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